![molecular formula C14H14N2O2 B1291110 2-[Benzyl(methyl)amino]nicotinic acid CAS No. 35174-13-1](/img/structure/B1291110.png)

2-[Benzyl(methyl)amino]nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

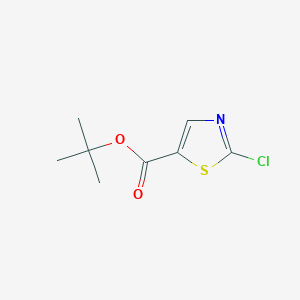

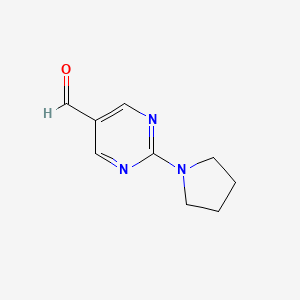

2-[Benzyl(methyl)amino]nicotinic acid is a chemical compound with the CAS Number: 35174-13-1 and a molecular weight of 242.28 . Its IUPAC name is 2-[benzyl(methyl)amino]nicotinic acid .

Molecular Structure Analysis

The InChI code for 2-[Benzyl(methyl)amino]nicotinic acid is 1S/C14H14N2O2/c1-16(10-11-6-3-2-4-7-11)13-12(14(17)18)8-5-9-15-13/h2-9H,10H2,1H3,(H,17,18) . This code provides a detailed representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 2-[Benzyl(methyl)amino]nicotinic acid are not available, it’s known that nicotinic acid and its derivatives play a vital role in tissue respiration and in glycogen, lipid, amino acid, protein, and purine metabolism .Scientific Research Applications

Chemical Synthesis

“2-[Benzyl(methyl)amino]nicotinic acid” is used in various areas of research including chemical synthesis . It’s a key component in the synthesis of a wide range of biologically active molecules .

Life Science Research

This compound is also used in life science research . It can be used in the study of biological processes and the development of new therapeutic strategies .

Material Science

In the field of material science, “2-[Benzyl(methyl)amino]nicotinic acid” can be used in the development of new materials with unique properties .

Chromatography

It’s used in chromatography, a laboratory technique for the separation of mixtures . The compound can be used as a stationary phase or a mobile phase component .

Analytical Chemistry

In analytical chemistry, “2-[Benzyl(methyl)amino]nicotinic acid” can be used as a reagent or a standard for the analysis of various substances .

Potential COX Inhibitors

A study reported the synthesis of 2-anilino nicotinic acids derivatives, including “2-[Benzyl(methyl)amino]nicotinic acid”, as potential lead COX inhibitors . These derivatives could act as COX-1 and COX-2 inhibitors, which are important targets for anti-inflammatory drugs .

Environmentally Friendly Synthesis

An environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acids derivatives, including “2-[Benzyl(methyl)amino]nicotinic acid”, has been reported . This green procedure provides a more sustainable approach to the synthesis of these compounds .

Biopharma Production

“2-[Benzyl(methyl)amino]nicotinic acid” can also be used in biopharma production . It can be used in the synthesis of pharmaceuticals and other biologically active compounds .

Mechanism of Action

Target of Action

It is structurally similar to niacin, also known as nicotinic acid . Niacin primarily targets hepatocyte diacylglycerol acyltransferase-2 .

Mode of Action

Niacin, a structurally similar compound, inhibits hepatocyte diacylglycerol acyltransferase-2 This activity also leads to intracellular degradation of apo B and decreased production of low-density lipoproteins, the catabolic product of VLDL .

Biochemical Pathways

Niacin, a structurally similar compound, plays a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Result of Action

The structurally similar compound niacin has several direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Safety and Hazards

properties

IUPAC Name |

2-[benzyl(methyl)amino]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16(10-11-6-3-2-4-7-11)13-12(14(17)18)8-5-9-15-13/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBZSTSUGRAXRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Benzyl(methyl)amino]nicotinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B1291030.png)

![4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1291031.png)

![2-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1291032.png)

![1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B1291034.png)

![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291037.png)

![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B1291039.png)

![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde](/img/structure/B1291040.png)

![3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B1291048.png)